3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole
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Overview
Description
“3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole” is a chemical compound . It’s important to note that my internal knowledge was last updated in 2021, and I may not have the most recent information about this specific compound.
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . The geometric parameters and spectroscopic data obtained from DFT calculations were found to be in high agreement with the experimental results .Scientific Research Applications
Antimicrobial Activities
Some derivatives related to 3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole have been synthesized and studied for their antimicrobial activities. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized and found to possess good or moderate activities against test microorganisms. These compounds were synthesized using various ester ethoxycarbonylhydrazones with primary amines, including modifications with 4-methoxybenzaldehyde, indicating potential antimicrobial applications (Bektaş et al., 2007).
Bioactivity and Molecular Docking Studies
Another area of research focuses on bioactivity and structure-activity relationship studies of novel conazole analogues, including those synthesized from derivatives like 1-(2-methoxyphenyl)piperazine. These compounds were examined for antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities, showing promising results. Molecular docking was also utilized to further validate the enzyme inhibitory potentials of these compounds (Mermer et al., 2018).
Synthesis and Docking Studies
Piperazine-1-yl-1H-indazole derivatives, including those related to this compound, play an important role in medicinal chemistry. Their synthesis and docking studies have been presented, highlighting their potential as therapeutic agents. This research demonstrates the simplicity and efficiency of synthesizing these derivatives and their spectral characterization, pointing to their significance in drug development (Balaraju et al., 2019).
Mechanism of Action
Target of Action
Piperazine derivatives are known to interact with a variety of biological targets, including various receptors and enzymes .
Mode of Action
Piperazine derivatives are known to interact with their targets through various mechanisms, including competitive inhibition, allosteric modulation, and irreversible binding .
Biochemical Pathways
Piperazine derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Nitrogen regions in the structures of drug-like molecules, such as piperazines, are known to increase their solubility in water and have an important effect on bioavailability .
Result of Action
Piperazine derivatives are known to have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of piperazine derivatives .
Properties
IUPAC Name |
1H-indazol-3-yl-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-25-15-8-6-14(7-9-15)22-10-12-23(13-11-22)19(24)18-16-4-2-3-5-17(16)20-21-18/h2-9H,10-13H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFDIRYIAQYYOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NNC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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